4-ブロモ-N-(3,3-ジメチル-4-オキソ-5-プロピル-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-7-イル)ベンゼン-1-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

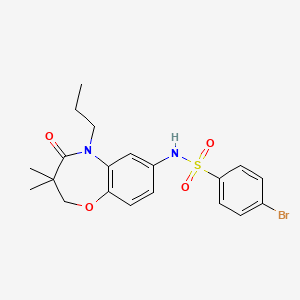

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23BrN2O4S and its molecular weight is 467.38. The purity is usually 95%.

BenchChem offers high-quality 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 誘導体1aおよび1bは、この化合物から誘導され、良好な抗菌活性を示しました . 研究者は、細菌、真菌、または他の病原体に対する有効性を調査しました。さらなる研究では、有効性を最適化し、作用機序を理解することに焦点を当てることができます。

- この化合物を基質として用いた、ピナコールボロン酸エステルのプロト脱ボロン化が調査されています。 これにより、興味深い生成物が形成されました . 研究者は、他の反応における触媒としての可能性を探索したり、メカニズムをより詳細に研究したりすることができます。

- この化合物に関連するインドール誘導体を含むインドール誘導体は、抗HIV活性について研究されています。 例えば、一連の新しいインドリルおよびオキソクロメニルキサントノン誘導体が評価され、分子ドッキング研究では、それらが抗HIV薬としての可能性を示唆しました . さらなる調査では、有効性と安全性プロファイルを調査することができます。

- この化合物のベンジル位は化学的に興味深いものです。 フリーラジカルブロモ化、求核置換、および酸化反応を受けることができます . 研究者は、共鳴安定化と潜在的な合成用途を考慮して、反応性をさらに探索するかもしれません。

- 興味深いことに、この化合物には異性体である3-ブロモ-N-(3,3-ジメチル-4-オキソ-5-プロピル-2,3,4,5-テトラヒドロベンゾ[b][1,4]オキサゼピン-7-イル)ベンゼンスルホンアミドがあります。 両方の名前は同じ分子を表していますが、IUPACで推奨されている名前は前者です . 研究者は、これらの異性体間の反応性または生物活性における違いを調査することができます。

抗菌活性

触媒的用途

抗HIV活性

ベンジル位の反応性

他の異性体との比較

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .

Mode of Action

The compound interacts with its target, AChE, and affects its activity . It has been reported that a reduction in AChE activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving reactive oxygen species (ROS) and lipid peroxidation . Cells produce ROS through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Lipid peroxidation forms unstable molecules which degrade rapidly, forming a secondary product termed malondialdehyde (MDA) . MDA is a common biomarker for cells and tissue oxidative injury .

Result of Action

The compound’s action results in significant changes in the swimming performance, lipid peroxidation (MDA), and acetylcholinesterase (AChE) activity in the brain of rainbow trout . Specifically, AChE levels are significantly reduced in all treated groups compared to both control groups .

生物活性

4-Bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound belongs to the class of benzoxazepines and is characterized by the presence of a bromine atom and a sulfonamide group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H29BrN2O3S with a molecular weight of approximately 485.45 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H29BrN2O3S |

| Molecular Weight | 485.45 g/mol |

| CAS Number | 921864-56-4 |

| Chemical Class | Benzoxazepines |

Biological Activity

Research indicates that compounds similar to 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit various biological activities. These include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.

- Anticancer Potential : Similar benzoxazepine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, potentially leading to therapeutic effects in conditions such as hypertension or diabetes.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors in the body, modulating physiological responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

-

Study on Anticancer Activity :

- A study published in a peer-reviewed journal examined the effects of similar benzoxazepine derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.

-

Antimicrobial Testing :

- In vitro tests demonstrated that related compounds exhibited activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.

-

Pharmacokinetic Studies :

- Research has focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds to predict their behavior in biological systems.

特性

IUPAC Name |

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O4S/c1-4-11-23-17-12-15(7-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h5-10,12,22H,4,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSHIGACJXNTHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。